Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[[4-(trifluoromethoxy)phenyl]methyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNILYXMXLMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF6KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-(trifluoromethoxy)benzyl]trifluoroborate typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a palladium catalyst under mild conditions. The process can be summarized as follows:
Reactants: 4-(trifluoromethoxy)benzyl bromide and potassium trifluoroborate.
Catalyst: Palladium-based catalyst.
Solvent: Typically, an organic solvent such as tetrahydrofuran (THF) is used.
Conditions: The reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Organic Synthesis
K-TMF-BF3 has shown promise as a nucleophilic reagent in various organic synthesis reactions. Its applications include:
- Suzuki-Miyaura Coupling : The compound can be utilized as a coupling partner in Suzuki-Miyaura reactions, where it participates in the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules .
- Cross-Coupling Reactions : K-TMF-BF3 has been employed in nickel-catalyzed electrochemical cross-coupling reactions, demonstrating high yields and selectivity when reacting with various electrophiles such as aryl halides .
Transmetalation Processes
Research indicates that K-TMF-BF3 effectively participates in transmetalation processes, which are essential steps in many catalytic cycles. This ability enhances the efficiency of cross-coupling reactions and allows for the development of new synthetic methodologies .
Biological Interactions
Studies are exploring the interactions of K-TMF-BF3 with biomolecules to assess its potential biological activities. The compound's unique functional groups may facilitate selective transformations that are valuable in medicinal chemistry and drug discovery .
Data Tables
| Application Area | Description | Yield/Outcome |
|---|---|---|
| Suzuki-Miyaura Coupling | Used as a nucleophilic reagent for carbon-carbon bond formation | High yields reported |
| Nickel-Catalyzed Reactions | Effective in electrochemical cross-coupling with aryl halides | Up to 83% yield |
| Transmetalation | Enhances efficiency in catalytic cycles | Improved selectivity |
| Biological Studies | Investigating interactions with biomolecules | Ongoing research |
Case Study 1: Nickel-Catalyzed Electrochemical Cross-Coupling
In a recent study, K-TMF-BF3 was used in a nickel-catalyzed electrochemical C(sp²)-C(sp³) cross-coupling reaction. The reaction involved combining potassium trifluoroborates with various electrophiles, yielding products with up to 83% selectivity and demonstrating the compound's utility in late-stage functionalization of pharmaceuticals .
Case Study 2: Synthesis of Complex Organic Molecules
Another study highlighted the use of K-TMF-BF3 in synthesizing trisubstituted conjugated dienes through sequential Suzuki-Miyaura reactions. The compound's reactivity allowed for high yields of the desired products, showcasing its effectiveness as a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of potassium [4-(trifluoromethoxy)benzyl]trifluoroborate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Table 1: Structural Comparison of Potassium Benzyltrifluoroborate Derivatives
*Calculated based on formula C₈H₆BF₃KO.
Reactivity in Cross-Coupling and Electrochemical Reactions
Table 2: Reactivity and Application Profiles
The trifluoromethoxy derivative exhibits superior electrochemical reactivity due to the strong electron-withdrawing -OCF₃ group, which stabilizes radical intermediates and accelerates charge transfer . In contrast, benzyloxy or hydroxyethyl substituents prioritize stability and solubility, favoring traditional cross-coupling over radical pathways .
Biological Activity
Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate (K-TMF-BF3) is an organoboron compound that has garnered interest in various fields, particularly organic synthesis and medicinal chemistry. Despite being relatively new, preliminary studies suggest potential biological activities and applications. This article delves into the biological activity of K-TMF-BF3, synthesizing available research findings and case studies.
Chemical Structure and Properties
K-TMF-BF3 is characterized by its trifluoroborate group, which enhances its reactivity and stability. The chemical formula is represented as , with a CAS number of 1201331-15-8. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Synthesis
The synthesis of K-TMF-BF3 typically involves a two-step process:
- Formation of 4-(trifluoromethoxy)benzyl bromide from the appropriate precursors.
- Reaction with potassium tetrafluoroborate to yield K-TMF-BF3.
This method has been optimized for yield and purity, making K-TMF-BF3 accessible for research purposes .
Antinociceptive Properties
Recent studies have explored the antinociceptive properties of organotrifluoroborates, including K-TMF-BF3. A notable study investigated the effects of potassium thiophene-3-trifluoroborate (RBF3K), which shares structural similarities with K-TMF-BF3. The study found that RBF3K exhibited significant pain-relieving effects in rodent models, suggesting that K-TMF-BF3 may also possess similar properties due to its structural characteristics .
- Methodology : Mice were administered varying doses of RBF3K, and subsequent evaluations measured pain response using acetic acid-induced pain models.
- Results : The compound demonstrated a dose-dependent reduction in pain without significant alterations in motor performance or toxicity markers.
Enzyme Inhibition Studies
Another area of investigation includes the inhibition of serine proteases by organotrifluoroborates. K-TMF-BF3 may function as a competitive inhibitor for enzymes such as trypsin and α-chymotrypsin, based on preliminary findings from related compounds .
- Mechanism : The proposed mechanism involves hydrogen bonding interactions at the active site of these enzymes, leading to reversible inhibition.
- Implications : This activity positions K-TMF-BF3 as a potential candidate for therapeutic applications targeting protease-mediated pathways.
Q & A
Basic: What are the standard synthetic routes for preparing Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate?
Methodological Answer:
The synthesis typically involves reacting 4-(trifluoromethoxy)benzylboronic acid with potassium bifluoride (KHF₂) in aqueous or methanol/water mixtures. The reaction requires pH adjustment (~3–5) and low temperatures (0–5°C) to minimize boronic acid decomposition . For example:
Dissolve 4-(trifluoromethoxy)benzylboronic acid in MeOH.
Add KHF₂ (1.5–2.0 equiv) in H₂O dropwise at 0°C.
Stir for 4–6 h, concentrate under vacuum, and precipitate the product with acetone/Et₂O.
Yields range from 60–80%, with purity confirmed by ¹⁹F NMR (δ = -135 to -140 ppm) and elemental analysis .
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this trifluoroborate with electron-deficient aryl chlorides?
Methodological Answer:
Electron-deficient aryl chlorides require tailored conditions due to their lower reactivity. Key optimizations include:
- Catalyst system : Use Pd(dppf)Cl₂ (2–5 mol%) with SPhos (ligand) to enhance oxidative addition .
- Base : Cs₂CO₃ (2.5 equiv) in THF/H₂O (3:1) at 80°C improves coupling efficiency.
- Additives : TBAB (tetrabutylammonium bromide, 0.1 equiv) stabilizes the borate intermediate .
Example
| Substrate | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| 4-Nitrochlorobenzene | 78 | 12.5 |
| 2-Cyanochlorobenzene | 65 | 9.8 |
Monitor reaction progress via TLC (hexane/EtOAc 4:1) and isolate via flash chromatography .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify benzyl protons (δ 3.5–4.0 ppm for CH₂B) and aryl signals (δ 7.2–7.8 ppm). The trifluoromethoxy group shows a distinct ¹⁹F peak at δ -58 ppm .
- ¹⁹F NMR : Confirm trifluoroborate integrity (δ -135 to -140 ppm) and absence of free BF₃ .
- IR : B-F stretching at ~1450 cm⁻¹ and C-O-C (trifluoromethoxy) at 1250 cm⁻¹ .
- HRMS : Validate molecular ion [M-K]⁻ (e.g., m/z calcd for C₈H₆BF₄O⁻: 229.03) .
Advanced: How to address contradictory solubility data reported for this compound in polar aprotic solvents?
Methodological Answer:
Discrepancies arise from residual K⁺ counterions or moisture. To resolve:
Purification : Recrystallize from dry acetone/Et₂O (1:5) under N₂.
Karl Fischer titration : Ensure <0.1% H₂O content.
Solubility testing : Use anhydrous DMF, DMSO, or THF under inert atmosphere.
Reported solubility (mg/mL):
| Solvent | Literature A | Literature B | Adjusted (This work) |
|---|---|---|---|
| DMF | 12.5 | 8.2 | 10.3 ± 0.5 |
| THF | 5.7 | 3.9 | 4.8 ± 0.3 |
Contradictions are often due to hygroscopicity; store under argon with molecular sieves .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Moisture : Use desiccants (silica gel or P₂O₅) and seal under vacuum.
- Decomposition signs : Yellow discoloration or gas evolution (BF₃ release).
Stability
| Condition | Timeframe | Purity Loss (%) |
|---|---|---|
| -20°C (dry) | 12 months | <2 |
| RT (humid) | 1 week | 15–20 |
Characterize degraded samples via ¹¹B NMR (free BF₃ at δ 0–5 ppm) .
Advanced: What mechanistic insights explain the enhanced reactivity of this trifluoroborate in nickel-catalyzed enantioselective couplings?
Methodological Answer:
The trifluoromethoxy group increases electrophilicity at the benzyl carbon, facilitating oxidative addition to Ni⁰. Key steps:
Transmetalation : K⁺ dissociation generates a "ate" complex, enhancing Ni-B interaction .
Steric effects : The CF₃O group creates a chiral environment, favoring enantioselective C-C bond formation (e.g., 85% ee with (R)-BINAP ligand).
DFT studies : Show a lower activation barrier (ΔG‡ = 18.3 kcal/mol) compared to non-fluorinated analogs (ΔG‡ = 22.1 kcal/mol) .
Basic: How to troubleshoot low yields in nucleophilic substitutions involving this compound?
Methodological Answer:
Common issues and solutions:
- Protic solvents : Avoid MeOH/H₂O; use anhydrous DMF or THF.
- Temperature : Reactions often require >80°C for SNAr (e.g., with 2,4-dinitrofluorobenzene).
- Catalyst poisoning : Pre-purify the trifluoroborate via column chromatography (SiO₂, EtOAc/hexane) .
Advanced: What strategies mitigate competing protodeboronation during cross-couplings?
Methodological Answer:
Protodeboronation (C-B → C-H) is minimized by:
- Base selection : Use K₃PO₄ instead of NaOH to reduce pH-triggered degradation.
- Additives : Add 10 mol% 18-crown-6 to sequester K⁺ and stabilize the borate .
- Low temperature : Perform reactions at 50°C with slow substrate addition.
Comparative
| Condition | Protodeboronation (%) | Yield (%) |
|---|---|---|
| No additive | 35 | 45 |
| 18-crown-6 | 8 | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
